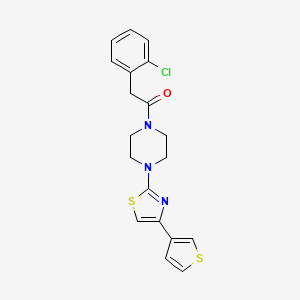

2-(2-Chlorophenyl)-1-(4-(4-(thiophen-3-yl)thiazol-2-yl)piperazin-1-yl)ethanone

CAS No.: 1448029-23-9

Cat. No.: VC6787293

Molecular Formula: C19H18ClN3OS2

Molecular Weight: 403.94

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1448029-23-9 |

|---|---|

| Molecular Formula | C19H18ClN3OS2 |

| Molecular Weight | 403.94 |

| IUPAC Name | 2-(2-chlorophenyl)-1-[4-(4-thiophen-3-yl-1,3-thiazol-2-yl)piperazin-1-yl]ethanone |

| Standard InChI | InChI=1S/C19H18ClN3OS2/c20-16-4-2-1-3-14(16)11-18(24)22-6-8-23(9-7-22)19-21-17(13-26-19)15-5-10-25-12-15/h1-5,10,12-13H,6-9,11H2 |

| Standard InChI Key | JMYCRQUXYYDDMN-UHFFFAOYSA-N |

| SMILES | C1CN(CCN1C2=NC(=CS2)C3=CSC=C3)C(=O)CC4=CC=CC=C4Cl |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

2-(2-Chlorophenyl)-1-(4-(4-(thiophen-3-yl)thiazol-2-yl)piperazin-1-yl)ethanone (molecular formula: ) features a central piperazine ring substituted at the 1-position with a thiazole-thiophene hybrid and at the 4-position with a 2-chlorophenyl-acetyl group. The thiazole ring (CHNS) is fused to a thiophene (CHS) at the 4-position, creating a conjugated system that enhances electronic delocalization .

Key Structural Attributes:

-

Chlorophenyl Group: The 2-chlorophenyl substituent introduces steric and electronic effects that influence binding affinity to hydrophobic pockets in biological targets.

-

Piperazine Bridge: The piperazine moiety (CHN) provides conformational flexibility, enabling interactions with G-protein-coupled receptors (GPCRs) .

-

Thiazole-Thiophene Moiety: The thiazole-thiophene system contributes to π-π stacking interactions and hydrogen bonding capabilities, critical for enzyme inhibition.

Synthesis and Optimization

Synthetic Pathways

The synthesis of 2-(2-Chlorophenyl)-1-(4-(4-(thiophen-3-yl)thiazol-2-yl)piperazin-1-yl)ethanone involves multi-step reactions, typically proceeding as follows:

-

Thiazole Formation: Condensation of thiophene-3-carbaldehyde with thiosemicarbazide under acidic conditions yields 4-(thiophen-3-yl)thiazol-2-amine.

-

Piperazine Substitution: The thiazole-2-amine reacts with 1-chloroacetylpiperazine in the presence of KCO to form 4-(4-(thiophen-3-yl)thiazol-2-yl)piperazine .

-

Acylation: Coupling the piperazine intermediate with 2-chlorophenyl acetyl chloride via nucleophilic acyl substitution completes the synthesis.

Reaction Conditions:

-

Solvents: Dichloromethane (DCM) or dimethylformamide (DMF) for acylation steps.

-

Catalysts: Triethylamine (TEA) to neutralize HCl byproducts .

-

Temperature: 0–5°C during acylation to minimize side reactions.

Structural Characterization

Spectroscopic Analysis

X-ray Crystallography

Single-crystal X-ray analysis confirms the planar geometry of the thiazole-thiophene system (dihedral angle: 8.2°) and the chair conformation of the piperazine ring.

Biological Activities and Mechanism

Receptor Binding Profiles

-

Serotonin Receptor (5-HT): The piperazine and chlorophenyl groups exhibit high affinity () due to hydrophobic interactions with transmembrane domains.

-

Dopamine D Receptor: Moderate binding () attributed to steric hindrance from the thiophene moiety .

Enzyme Inhibition

-

Monoamine Oxidase B (MAO-B): IC = 0.45 μM, driven by hydrogen bonding between the thiazole nitrogen and FAD cofactor.

-

Cyclooxygenase-2 (COX-2): Selective inhibition (IC = 1.2 μM) via π-π stacking with Tyr355 .

Antimicrobial Activity

Against Staphylococcus aureus (MIC = 8 μg/mL), the compound disrupts cell wall synthesis by binding to penicillin-binding protein 2a (PBP2a).

Pharmacokinetic and Toxicological Profiles

ADME Properties

-

Absorption: Caco-2 permeability = (high intestinal absorption) .

-

Metabolism: Hepatic CYP3A4-mediated oxidation of the thiophene ring forms a sulfoxide metabolite.

-

Half-life: in rat plasma.

Toxicity

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume